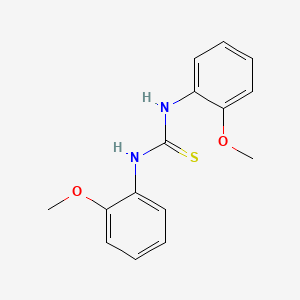
1,3-Bis(2-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-methoxyphenyl)thiourea is an organic compound with the molecular formula C15H16N2O2S. It is a thiourea derivative, characterized by the presence of two methoxyphenyl groups attached to the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methoxyphenyl)thiourea can be synthesized through the reaction of 2-methoxyaniline with thiophosgene, followed by the addition of another equivalent of 2-methoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using water as a solvent and solar energy, have also been explored for the synthesis of thiourea derivatives .
化学反応の分析
反応の種類
1,3-ビス(2-メトキシフェニル)チオ尿素は、以下を含むさまざまな化学反応を起こします。
酸化: スルホキシドまたはスルホンを生成するために酸化できます。
還元: 還元反応により、対応するアミンに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: 対応するアミン。
置換: さまざまな置換チオ尿素誘導体.
4. 科学研究の応用
科学的研究の応用
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and organocatalysts.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
1,3-ビス(2-メトキシフェニル)チオ尿素の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。活性部位に結合したり、酵素のコンフォメーションを変更したりすることで、酵素活性を阻害できます。 生物系では、細胞経路を妨害し、抗菌または抗癌効果につながる可能性があります .
類似化合物との比較
類似化合物
1,3-ビス(3-メトキシフェニル)チオ尿素: 構造は似ていますが、メトキシ基の位置が異なります。
1,3-ビス(4-メトキシフェニル)チオ尿素: パラ位にメトキシ基を持つ別の異性体です.
独自性
1,3-ビス(2-メトキシフェニル)チオ尿素は、その特定の置換パターンが独自であり、反応性と生物学的活性を影響を与える可能性があります。 オルト-メトキシ基は分子内水素結合に関与し、化合物の安定性と他の分子との相互作用に影響を与える可能性があります .
特性
CAS番号 |
1226-64-8 |
|---|---|
分子式 |
C15H16N2O2S |
分子量 |
288.4 g/mol |
IUPAC名 |
1,3-bis(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H16N2O2S/c1-18-13-9-5-3-7-11(13)16-15(20)17-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H2,16,17,20) |
InChIキー |
SLCJUVBRGGUTNS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


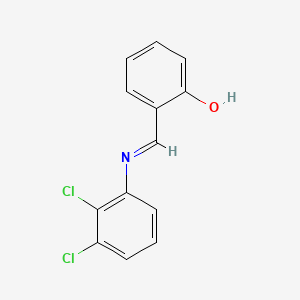
![(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11965519.png)

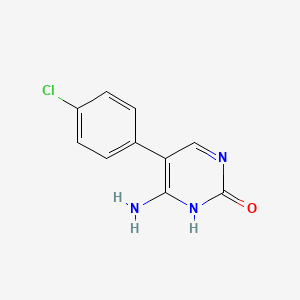

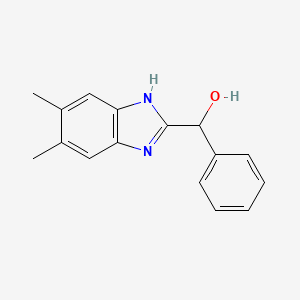

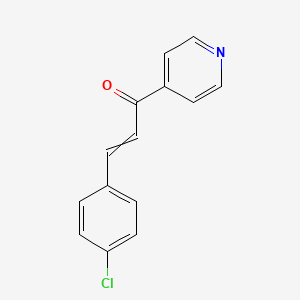
![2-methylpropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965573.png)
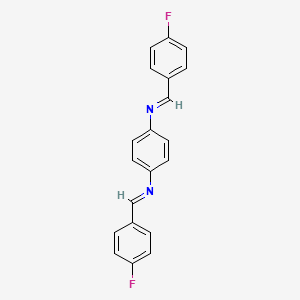

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965587.png)
![11-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11965603.png)
![Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965605.png)
